Hydroxycitronellol
Overview
Description
Hydroxycitronellol is an aliphatic alcohol . It is a synthetic fragrance that is widely used in many cosmetics and hygiene products such as deodorants, soaps, antiseptics, and other household items . It has the smell of lilac, lily, and lily of the valley .
Synthesis Analysis
Hydroxycitronellol can be prepared by an addition reaction of water with citronellol . This reaction takes place directly on heating a homogeneous solution of citronellol in a mixture of water and an inert solvent selected from the group consisting of acetone, methyl ethyl ketone, glymes, and tetrahydrofuran . The reaction is catalyzed with a cation exchange resin .
Molecular Structure Analysis
The molecular formula of Hydroxycitronellol is C10H22O2 . Its molecular weight is 174.28 g/mol .
Physical And Chemical Properties Analysis
Hydroxycitronellol has a density of 0.9180 g/cm3 . Its boiling point is 252.5°C . The vapor pressure is 0.01-0.36Pa at 20-50℃ . The refractive index is 1.4599 .
Scientific Research Applications
Fragrance Ingredient
Hydroxycitronellal is widely used as a fragrance ingredient in cosmetics and personal care products . It has a sweet floral aroma and occurs naturally in some plants such as lavender .
Flavoring Agent
The Food and Drug Administration (FDA) has approved the use of Hydroxycitronellal as a flavoring agent for direct addition to food . This suggests its potential use in the food industry.
Cosmetics and Personal Care Products
In the cosmetics industry, Hydroxycitronellal is used in the formulation of colognes, hair sprays, perfumes, and skin care products . Its pleasant smell enhances the sensory experience of these products.
Hygiene Products
Hydroxycitronellal is also used in many hygiene products such as deodorants, soaps, and antiseptics . It contributes to the overall fragrance profile of these products.
Household Items
Apart from personal care and hygiene products, Hydroxycitronellal is also found in various household items . Its fresh and clean scent can be used to mask unpleasant odors.
Allergenic Testing
Hydroxycitronellal is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .
Chemical Synthesis
An improved process for the preparation of Hydroxycitronellal by an addition reaction of water with citronellol has been patented . This suggests its importance in chemical synthesis and industrial applications.
Safety Evaluations
The safety of Hydroxycitronellal has been evaluated by various organizations such as the Research Institute for Fragrance Materials Expert Panel (REXPAN), the Joint FAO/WHO Expert Committee on Food Additives (JECFA), and the Flavor and Extract Manufacturers Association Expert Panel . These evaluations are crucial for ensuring its safe use in various applications.
Mechanism of Action
Hydroxycitronellol, also known as 3,7-Dimethyloctane-1,7-diol, is a synthetic fragrance widely used in many cosmetics and hygiene products . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of this compound.
Target of Action
Hydroxycitronellol primarily targets the olfactory receptors, given its role as a fragrance ingredient . It is used in the formulation of colognes, hair sprays, perfumes, and skin care products .
Mode of Action
It is known to interact with olfactory receptors, contributing to the perception of a sweet floral aroma .
Biochemical Pathways
Studies in rabbits have shown that hydroxycitronellol is metabolized into two primary metabolites: reduction to the alcohol 7-hydroxycitronellol and oxidation to the carboxylic acid 7-hydroxycitronellylic acid .
Pharmacokinetics
Studies in rabbits have shown that hydroxycitronellol is metabolized into two primary metabolites .
Result of Action
The primary result of Hydroxycitronellol’s action is the perception of a sweet floral aroma, contributing to the overall sensory experience of the products in which it is included . It has also been shown to be a dermatologic irritant and allergen .
Action Environment
The action of Hydroxycitronellol can be influenced by various environmental factors. For instance, the International Fragrance Association (IFRA) restricts commercially available products to contain only 0.1-3.6% of Hydroxycitronellol due to its potential to cause skin sensitization .
Safety and Hazards
Hydroxycitronellol is a mild skin irritant . It has been shown to be a dermatologic irritant and allergen . As a result, commercially available products are restricted by the International Fragrance Association (IFRA) to contain only 0.1-3.6% . Sensitivity to hydroxycitronellol may be identified with a clinical patch test .
properties
IUPAC Name |
3,7-dimethyloctane-1,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(6-8-11)5-4-7-10(2,3)12/h9,11-12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCDPXRNNVUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044513 | |
Record name | 3,7-Dimethyloctane-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild floral odor; [Fleurchem MSDS], colourless very viscous liquid; mild sweet odour | |
Record name | Hydroxycitronellol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19751 | |
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Record name | Hydroxycitronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 60% alcohol (in ethanol) | |
Record name | Hydroxycitronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922-0.930 | |
Record name | Hydroxycitronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/162/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Hydroxycitronellol | |
CAS RN |
107-74-4 | |
Record name | 3,7-Dimethyl-1,7-octanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxydihydrocitronellol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxycitronellol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxycitronellol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Octanediol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7-Dimethyloctane-1,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethyloctane-1,7-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCITRONELLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0B4U2I48W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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